Ethyl oxo(pyridin-2-ylamino)acetate
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Overview
Description
Ethyl oxo(pyridin-2-ylamino)acetate, also known as ethyl 2-oxo-2-(pyridin-2-ylamino)acetate, is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . This compound is often used as an impurity in the synthesis of Edoxaban, a novel oral anticoagulant . It is characterized by its solid physical form and high purity levels, typically around 97-98% .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl oxo(pyridin-2-ylamino)acetate typically involves the reaction of ethyl oxoacetate with pyridin-2-ylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The mixture is then heated to reflux, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and automated systems are employed to maintain consistent reaction conditions and efficient product isolation .
Chemical Reactions Analysis
Types of Reactions: Ethyl oxo(pyridin-2-ylamino)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Requires nucleophiles such as amines or thiols and may involve solvents like dichloromethane or acetonitrile.
Major Products:
Hydrolysis: Produces pyridin-2-ylamine and acetic acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl oxo(pyridin-2-ylamino)acetate has diverse applications in scientific research:
Pharmaceutical Studies: Used as an impurity standard in the synthesis of Edoxaban, aiding in quality control and analytical studies.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biological Research: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of ethyl oxo(pyridin-2-ylamino)acetate is primarily related to its role as an intermediate or impurity in pharmaceutical compounds. It interacts with various molecular targets and pathways, depending on the specific application. For instance, in the context of Edoxaban synthesis, it may influence the overall pharmacokinetic and pharmacodynamic properties of the final drug product .
Comparison with Similar Compounds
2-[2-oxo-2-(2-pyridylamino)ethoxy]acetic acid: Another pyridine derivative with similar structural features.
Ethyl oxo(piperidin-1-yl)acetate: Shares the ethyl oxoacetate moiety but differs in the amine group.
Uniqueness: Ethyl oxo(pyridin-2-ylamino)acetate is unique due to its specific combination of the pyridin-2-ylamino group and the ethyl oxoacetate moiety, which imparts distinct chemical and biological properties. Its role as an impurity in Edoxaban synthesis further highlights its importance in pharmaceutical research and development .
Properties
IUPAC Name |
ethyl 2-oxo-2-(pyridin-2-ylamino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)11-7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZGUHLYCAATGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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